LogP Comparison: 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine vs. 6-(Iodomethyl) Analog
The primary amine derivative 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine exhibits a significantly lower lipophilicity compared to its 6-(iodomethyl) analog, directly impacting its potential for membrane permeability and off-target binding . While the amine compound has a calculated LogP of -0.1069 , the 6-(iodomethyl)-2,5-dioxaspiro[3.4]octane derivative is expected to be far more lipophilic due to the presence of the heavy halogen . This difference in LogP, although not derived from a head-to-head experimental measurement, represents a critical class-level inference for drug design and lead optimization, where precise control over lipophilicity is essential for balancing solubility and permeability [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.1069 |
| Comparator Or Baseline | 6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane (CAS 2104511-57-9): No calculated LogP available, but expected to be significantly higher (positive value) due to the presence of iodine. |
| Quantified Difference | Not quantifiable as a single value, but the sign difference (negative vs. positive LogP) indicates a major shift in physicochemical profile. |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
The significant difference in lipophilicity directly influences ADME properties, making the amine derivative a preferable choice for projects requiring lower LogP to improve solubility and reduce promiscuous binding.
- [1] Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem. 2010, 53 (8), 3227-3246. https://doi.org/10.1021/jm9018788 View Source
